

# Application Notes and Protocols for the Synthesis of Pericyazine from 2-Cyanophenothiazine

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## Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674

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These application notes provide a detailed protocol for the synthesis of Pericyazine, a first-generation antipsychotic drug, starting from **2-Cyanophenothiazine**. Pericyazine, a phenothiazine derivative, functions as a selective D2 dopamine receptor antagonist and is utilized in the management of psychosis and severe anxiety.<sup>[1][2]</sup> The following protocols are based on established chemical principles of N-alkylation of phenothiazines and subsequent nucleophilic substitution.

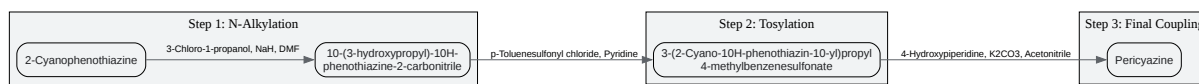
The synthesis is a multi-step process commencing with the N-alkylation of **2-cyanophenothiazine** to introduce a propyl chain, followed by activation of the terminal hydroxyl group, and finally, coupling with 4-hydroxypiperidine.

## Overall Synthesis Workflow

The synthetic route from **2-Cyanophenothiazine** to Pericyazine can be logically structured as a three-step process:

- **N-Alkylation:** Introduction of a 3-hydroxypropyl group to the nitrogen atom of the phenothiazine ring.
- **Tosylation:** Activation of the terminal hydroxyl group of the propyl chain by converting it into a tosylate, a good leaving group.

- Nucleophilic Substitution: Coupling of the tosylated intermediate with 4-hydroxypiperidine to yield the final product, Pericyazine.



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**Figure 1:** Overall workflow for the synthesis of Pericyazine.

## Experimental Protocols

### Protocol 1: Synthesis of 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (Intermediate I)

This protocol details the N-alkylation of **2-cyanophenothiazine** with 3-chloro-1-propanol.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )
2-Cyanophenothiazine	224.28
Sodium Hydride (60% in oil)	24.00
3-Chloro-1-propanol	94.54
N,N-Dimethylformamide (DMF)	-
Ethyl Acetate	-
Saturated NaCl solution	-
Anhydrous MgSO <sub>4</sub>	-

Procedure:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add a solution of **2-cyanophenothiazine** (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 1 hour.
- Add 3-chloro-1-propanol (1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile as a solid.

## Protocol 2: Synthesis of 3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate (Intermediate II)

This protocol describes the activation of the hydroxyl group of Intermediate I by tosylation.

Materials:

Reagent/Solvent	Molar Mass ( g/mol )
10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile	282.36
p-Toluenesulfonyl chloride (TsCl)	190.65
Pyridine	-
Dichloromethane (DCM)	-
1M Hydrochloric Acid	-
Saturated NaHCO <sub>3</sub> solution	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	-

#### Procedure:

- Dissolve 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (1.0 equivalent) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.
- Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction with water and extract with dichloromethane.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude tosylate is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

## Protocol 3: Synthesis of Pericyazine

This final step involves the nucleophilic substitution of the tosylate group by 4-hydroxypiperidine.<sup>[3]</sup>

Materials:

Reagent/Solvent	Molar Mass ( g/mol )
3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate	436.54
4-Hydroxypiperidine	101.15
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21
Acetonitrile or Methyl Isobutyl Ketone (MIBK)	-
Ethyl Acetate	-
Anhydrous MgSO <sub>4</sub>	-

Procedure:

- In a round-bottom flask, combine the tosylated intermediate (1.0 equivalent), 4-hydroxypiperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in a suitable solvent such as acetonitrile or MIBK.
- Heat the mixture to reflux (80-100 °C) and stir for 24-48 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude Pericyazine.
- Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Pericyazine.

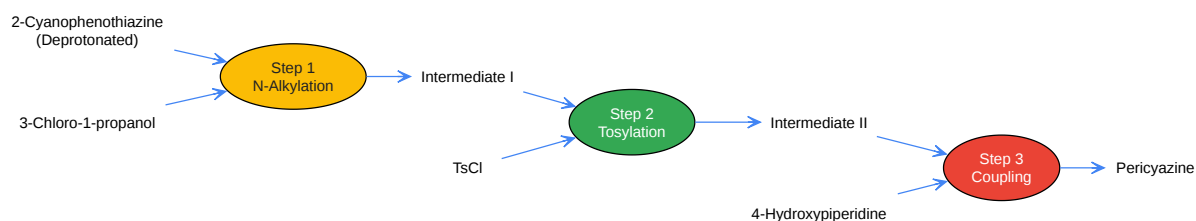
Quantitative Data Summary (Expected):

Step	Product	Starting Material	Expected Yield (%)	Purity (%)
1	Intermediate I	2-Cyanophenothiazine	75-85	>95
2	Intermediate II	Intermediate I	80-90	>90
3	Pericyazine	Intermediate II	60-75	>99

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

## Reaction Mechanism and Visualization

The core of the synthesis is the formation of a carbon-nitrogen bond between the phenothiazine nitrogen and the propyl chain, followed by a second C-N bond formation between the propyl chain and the 4-hydroxypiperidine nitrogen.

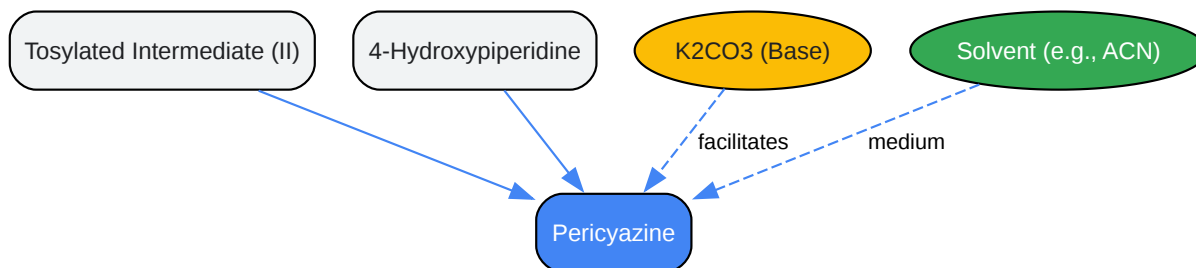


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**Figure 2:** Logical relationship of the key reaction steps.

## Final Coupling Step Visualization

The final and crucial step is the SN2 reaction where the nitrogen of 4-hydroxypiperidine displaces the tosylate leaving group.



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**Figure 3:** Reactants and conditions for the final synthesis step.

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## References

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